molecular formula C27H44O2 B118730 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol CAS No. 73809-05-9

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Cat. No.: B118730
CAS No.: 73809-05-9
M. Wt: 400.6 g/mol
InChI Key: JWUBBDSIWDLEOM-XHQRYOPUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol involves the epimerization of 25-Hydroxyvitamin D3. This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures to ensure the correct orientation of the hydroxyl group at the C-3 position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar epimerization techniques. The process may include the use of solid-phase extraction cartridges and high-performance liquid chromatography (HPLC) to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include formic acid, acetonitrile, ammonium hydroxide, and methanol . The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may result in the formation of oxidized metabolites, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol involves its interaction with vitamin D receptors in the body. It binds to these receptors, influencing the expression of genes involved in calcium and phosphate homeostasis . This interaction helps regulate various physiological processes, including bone health and immune function .

Properties

CAS No.

73809-05-9

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(3E)-3-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12+

InChI Key

JWUBBDSIWDLEOM-XHQRYOPUSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Key on ui other cas no.

19356-17-3

Pictograms

Acute Toxic; Health Hazard

Synonyms

25 Hydroxycholecalciferol
25 Hydroxycholecalciferol Monohydrate
25 Hydroxyvitamin D 3
25 Hydroxyvitamin D3
25-Hydroxycholecalciferol
25-Hydroxycholecalciferol Monohydrate
25-Hydroxyvitamin D 3
25-Hydroxyvitamin D3
Anhydrous, Calcifediol
Calcidiol
Calcifediol
Calcifediol Anhydrous
Calcifediol, (3 alpha,5Z,7E)-Isomer
Calcifediol, (3 beta,5E,7E)-Isomer
Calderol
Dedrogyl
Hidroferol
Monohydrate, 25-Hydroxycholecalciferol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
3-[2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

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